molecular formula C26H27NO5 B4312193 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4312193
M. Wt: 433.5 g/mol
InChI Key: YNHZDVCUKAUOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of appropriate substituted benzaldehydes with amino alcohols under controlled conditions to form the oxazolidinone ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)benzaldehyde
  • 4-(methoxy-phenyl-methyl)-biphenyl
  • 4-methoxyphenol

Uniqueness

Compared to similar compounds, 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE stands out due to its oxazolidinone core and the presence of multiple aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5/c1-18-4-6-19(7-5-18)16-17-27-25(28)32-24(20-8-12-22(30-2)13-9-20)26(27,29)21-10-14-23(31-3)15-11-21/h4-15,24,29H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHZDVCUKAUOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2C(=O)OC(C2(C3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
Reactant of Route 3
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE

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